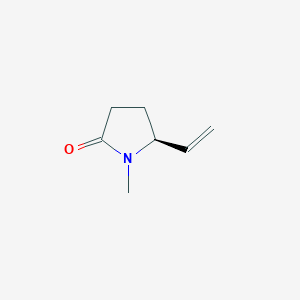
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, also known as MMOPP, is a phosphonium-based compound that has gained significant attention in recent years due to its potential applications in scientific research. MMOPP is a highly reactive molecule that has been studied for its ability to interact with a variety of biological systems. In
Scientific Research Applications
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is in the field of cancer research. Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been studied for its potential applications in the field of neuroscience. Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can interact with neurotransmitter systems in the brain, leading to changes in behavior and cognition. This makes it a potential candidate for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is not fully understood. However, studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can interact with a variety of biological systems, including DNA, RNA, and proteins. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been shown to have antioxidant properties, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can have a variety of biochemical and physiological effects. One of the most significant effects of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is its ability to induce apoptosis in cancer cells. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments is its ability to interact with a variety of biological systems. This makes it a potentially useful tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments is its high reactivity, which can make it difficult to control its interactions with biological systems.
Future Directions
There are many potential future directions for research on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. One area of research that is particularly promising is the development of new cancer therapies based on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. Other potential future directions for research on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium include the development of new treatments for neurological disorders, the study of its interactions with various biological systems, and the development of new synthetic methods for producing (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium.
Conclusion:
In conclusion, (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, or (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, is a highly reactive molecule that has gained significant attention in recent years due to its potential applications in scientific research. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has been studied for its ability to interact with a variety of biological systems and its potential applications in the fields of cancer research and neuroscience. While there are limitations to using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments, the potential future directions for research on this compound are numerous and promising.
Synthesis Methods
The synthesis of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium involves the reaction of trimethylphosphine with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde to produce (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. The synthesis of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a relatively simple process that can be carried out in a laboratory setting.
properties
IUPAC Name |
methoxymethyl-(3-methoxy-3-oxopropyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4P/c1-9-5-11(8)4-3-6(7)10-2/h3-5H2,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOOSFEECJHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616618 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
CAS RN |
15090-26-3 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)





![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)